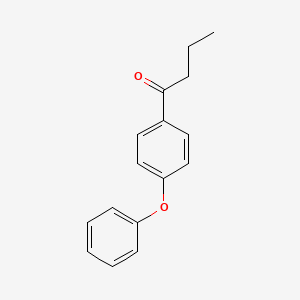

1-(4-Phenoxyphenyl)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-6-16(17)13-9-11-15(12-10-13)18-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJIHEHGZAKACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 1 4 Phenoxyphenyl Butan 1 One

Classical and Conventional Synthetic Pathways

Friedel-Crafts Acylation Approaches for Aryl Ketone Formation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a direct method for the formation of aryl ketones. sigmaaldrich.combyjus.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. studymind.co.uk In the context of synthesizing 1-(4-phenoxyphenyl)butan-1-one, this typically involves the reaction of diphenyl ether with an acylating agent such as butanoyl chloride or butyric anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comchemicalbook.com

The mechanism of the Friedel-Crafts acylation commences with the reaction between the acylating agent and the Lewis acid catalyst. byjus.comkhanacademy.org For instance, with butanoyl chloride, the aluminum chloride coordinates to the chlorine atom, facilitating the cleavage of the C-Cl bond to form a highly electrophilic acylium ion. sigmaaldrich.comchemguide.co.uk This acylium ion, which is resonance-stabilized, then acts as the electrophile. sigmaaldrich.com

The electron-rich diphenyl ether attacks the acylium ion. The phenoxy group is an ortho-, para-directing group, meaning the incoming acyl group will preferentially add to the positions ortho or para to the ether linkage. Due to steric hindrance at the ortho positions, the para-substituted product, this compound, is typically the major product. This attack temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a Wheland intermediate or sigma complex. nih.gov Finally, a base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. studymind.co.uk An important advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents polyacylation. blogspot.com

Table 1: Overview of Friedel-Crafts Acylation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |

| Diphenyl ether | Butanoyl chloride | AlCl₃ | Butanoyl acylium ion | This compound |

| Diphenyl ether | Butyric anhydride | AlCl₃ | Butanoyl acylium ion | This compound |

Grignard Reagent-Mediated Syntheses and Mechanistic Considerations

Grignard reagents offer a powerful and versatile method for the formation of carbon-carbon bonds, including the synthesis of ketones. One common approach for synthesizing this compound using this methodology involves the reaction of a Grignard reagent with a suitable nitrile or acyl chloride.

A plausible synthetic route involves the preparation of a Grignard reagent from a halo-substituted diphenyl ether, such as 4-bromodiphenyl ether. This is achieved by reacting 4-bromodiphenyl ether with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form 4-phenoxyphenylmagnesium bromide. youtube.com This Grignard reagent can then be reacted with butanoyl chloride. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the butanoyl chloride. chemistrysteps.com This initially forms a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the desired ketone, this compound. It is crucial to control the reaction conditions, as Grignard reagents can react further with the ketone product to form a tertiary alcohol. chemistrysteps.com

Alternatively, a Grignard reagent such as propylmagnesium bromide can be reacted with 4-phenoxybenzonitrile. The nucleophilic propyl group of the Grignard reagent adds to the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed, typically with an aqueous acid workup, to yield this compound. ncert.nic.in The presence of certain additives, like LiCl, can accelerate the formation of Grignard reagents and enhance their reactivity by breaking down polymeric aggregates of the Grignard reagent into more reactive monomeric or dimeric species. organic-chemistry.org

It is important to note that rearrangements can sometimes occur during Grignard reactions, although this is less common with aryl Grignard reagents compared to certain benzylic systems where rearrangements like the benzyl (B1604629) to o-tolyl rearrangement have been observed. nih.gov

Oxidative Transformations of Precursor Alcohols or Hydrocarbons to Aryl Ketones

The synthesis of this compound can also be achieved through the oxidation of a suitable precursor alcohol, namely 1-(4-phenoxyphenyl)butan-1-ol. A variety of oxidizing agents can be employed for this transformation. For instance, a common laboratory method involves the use of chromic acid, generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid and water (Jones oxidation). Other reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent such as dichloromethane (B109758) are also effective for the oxidation of secondary alcohols to ketones without significant over-oxidation.

More environmentally benign and selective methods have also been developed. For example, oxidation can be carried out using reagents like 2-iodylbenzoic acid (IBX) or Dess-Martin periodinane (DMP) under mild conditions. organic-chemistry.org Another approach involves catalytic oxidation, which utilizes a catalytic amount of a metal complex and a stoichiometric amount of a terminal oxidant. For instance, a system employing a catalytic amount of a ruthenium or palladium complex with an oxidant like hydrogen peroxide or molecular oxygen can be effective. Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, is another system capable of oxidizing alcohols. youtube.com

Direct oxidative C-H activation of hydrocarbons presents a more advanced and atom-economical route. While less common for this specific target, methods are being developed for the direct oxidation of a benzylic C-H bond adjacent to the diphenyl ether moiety to a carbonyl group. These reactions often require specialized catalysts and conditions.

Hydrolysis and Deprotection Strategies in Ketone Synthesis

In multi-step syntheses, it is often necessary to protect a carbonyl group to prevent it from reacting with reagents intended for another part of the molecule. youtube.com The ketone functionality of this compound can be introduced at a late stage by the deprotection of a suitable protected precursor.

A common protecting group for ketones is an acetal (B89532) or a ketal. ncert.nic.in For instance, the ketone can be protected as a cyclic ketal by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. ncert.nic.in This protecting group is stable under basic and nucleophilic conditions. researchgate.net Once the desired chemical transformations on other parts of the molecule are complete, the ketone can be regenerated by hydrolyzing the ketal. This is typically achieved by treatment with an aqueous acid, which protonates the oxygen atoms of the ketal, making it a good leaving group and facilitating the reformation of the carbonyl group. researchgate.netyoutube.com The rate of hydrolysis can be influenced by the structure of the ketal and the pH of the medium. researchgate.netacs.org

Various reagents have been developed for the deprotection of acetals and ketals under mild conditions, including Lewis acids and bismuth nitrate (B79036) pentahydrate. researchgate.netacs.org Electrochemical and photochemical methods are also emerging as sustainable strategies for the deprotection of various functional groups, including those used to mask ketones. nih.gov

Advanced Catalytic Syntheses of this compound and Related Structures

Palladium-Catalyzed Coupling Reactions in Aqueous Media

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is a versatile method that can be adapted for the synthesis of aryl ketones like this compound, often under environmentally benign aqueous conditions. udel.edumdpi.com

One strategy involves the coupling of an aryl boronic acid with an acyl chloride. For the synthesis of this compound, this would entail the reaction of 4-phenoxyphenylboronic acid with butanoyl chloride. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a suitable ligand (e.g., a phosphine) and a base. mdpi.com The catalytic cycle generally involves the oxidative addition of the acyl chloride to the Pd(0) complex, followed by transmetalation with the organoboron species, and finally reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. mdpi.com These reactions can tolerate a wide range of functional groups and can often be performed in aqueous solvent systems, which is advantageous from a green chemistry perspective. udel.edu

Another powerful palladium-catalyzed method is the Heck reaction, which typically involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct route to this compound in its classical form, variations of the Heck reaction, such as carbonylative cross-coupling reactions, can be employed. For instance, a reaction between 4-iododiphenyl ether, carbon monoxide, and a suitable organometallic reagent under palladium catalysis could potentially form the desired ketone. Recent advancements have even demonstrated the Mizoroki-Heck reaction of unstrained aryl ketones themselves, showcasing the evolving utility of palladium catalysis. acs.org

Table 2: Comparison of Palladium-Catalyzed Reactions for Aryl Ketone Synthesis

| Reaction | Electrophile | Nucleophile | Key Features |

| Suzuki-Miyaura Coupling | Acyl Chloride (e.g., Butanoyl chloride) | Organoboron compound (e.g., 4-Phenoxyphenylboronic acid) | Tolerant of various functional groups, can be run in aqueous media. nih.govudel.edu |

| Heck-type Carbonylative Coupling | Aryl Halide (e.g., 4-Iododiphenyl ether) | Carbon Monoxide & Organometallic Reagent | Introduces a carbonyl group during the coupling process. |

Rhodium-Catalyzed C-C Bond Activation and Functionalization

Rhodium catalysts are notable for their ability to activate otherwise inert C-C and C-H bonds, offering unique pathways for molecular construction. nih.govacs.org In the context of ketone synthesis, rhodium-catalyzed reactions can form aryl ketones by coupling various starting materials, often with the aid of a directing group to ensure selectivity. nih.gov For instance, a new method for constructing aryl ketones involves the chelation-assisted, rhodium-catalyzed activation of a C-O bond in esters, which then react with arylboronic acids. nih.gov

While direct C-C bond activation is challenging, mechanistic studies on rhodium-catalyzed intramolecular carboacylation have identified the cleavage of a ketone-arene C-C single bond as the turnover-limiting step, highlighting the feasibility of such transformations. hope.edu These methods provide an atom-economical alternative to traditional cross-coupling by functionalizing existing bonds, thereby reducing waste. nih.gov

Iridium-Catalyzed C-H Alkenylation for Ketone Functionalization

Iridium catalysis has emerged as a powerful tool for the functionalization of ketones. researchgate.netnih.gov A notable strategy is the intermolecular C-H alkenylation of enamides (which are derived from ketones) with vinyl acetate. nih.govnsf.govresearchgate.net This method is highly versatile, tolerates a wide array of functional groups, and proceeds via a selective cross-coupling between the enamide and vinyl acetate through C-H activation. researchgate.netnih.gov

The reaction mechanism is understood to involve a 1,2-Ir-C migratory insertion followed by a syn-β-acetoxy elimination. researchgate.netnih.gov This pathway allows for the introduction of an alkenyl group, which can serve as a versatile synthetic handle for further transformations to build the desired alkyl chain of a target like this compound. Another approach is the direct, iridium-catalyzed intramolecular β-alkenylation of ketones with alkynes, which proceeds through a hydride-transfer pathway. nih.gov

Table 3: Features of Iridium-Catalyzed Ketone Functionalization

Photoredox Catalysis in Aromatic Ketone Synthesis

Photoredox catalysis utilizes visible light to initiate chemical reactions by generating highly reactive radical intermediates through single-electron transfer (SET) processes. nih.govyoutube.com This strategy has been successfully merged with transition metal catalysis to achieve novel transformations for ketone synthesis. nih.govsigmaaldrich.com

A prime example is the direct decarboxylative arylation of α-oxo acids, which is accomplished through the synergy of a photoredox catalyst (like an iridium or ruthenium complex) and a nickel catalyst. nih.gov In this process, the excited photocatalyst oxidizes the α-oxo acid, leading to decarboxylation and the formation of an acyl radical. This radical is then captured by the nickel catalyst, which facilitates the cross-coupling with an aryl halide to produce the desired ketone. nih.govsigmaaldrich.com This method allows for the rapid assembly of complex ketone structures under mild conditions. To synthesize this compound, one would react 2-oxopentanoic acid with a 4-phenoxyphenyl halide.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations Leading to Ketones

N-Heterocyclic carbenes (NHCs) are a class of powerful organocatalysts that can mediate a wide variety of chemical transformations. nih.govresearchgate.net A hallmark of NHC catalysis is their ability to induce "umpolung," or polarity inversion, of aldehydes. The NHC adds to an aldehyde to form a nucleophilic Breslow intermediate (an acyl anion equivalent), which can then react with various electrophiles to form ketones.

Table 4: Overview of NHC-Catalyzed Reactions for Ketone Synthesis

| Reaction Type | Key Intermediate | Mechanistic Feature | Citation |

|---|---|---|---|

| Stetter Reaction | Breslow Intermediate | Conjugate addition of an acyl anion equivalent to an α,β-unsaturated compound. | nih.gov |

| Redox Acylation | Acyl Azolium | NHC-aldehyde adduct is oxidized to an activated acylating agent. | nih.gov |

| Photoredox Radical Coupling | Acyl Azolium / Ketyl Radical | Single-electron transfer processes generate radical intermediates that couple to form the product. | chigroup.siteacs.org |

| C-H Functionalization | Acyl Azolium | Direct activation of C-H bonds using an acyl azolium as an acylation reagent. | chigroup.site |

Sustainable and Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgau.dk These principles can be applied to the synthesis of this compound by optimizing existing methodologies.

Key green chemistry strategies include:

Use of Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or bio-based solvents. For example, Suzuki-Miyaura couplings can be performed effectively in water. tcichemicals.com

Catalysis over Stoichiometric Reagents: Employing catalysts minimizes waste by allowing a small amount of a substance to carry out a large number of transformations. All the methods described above adhere to this principle.

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Reactions like C-H functionalization and one-pot domino reactions are highly atom-economical. nih.govrsc.org

Energy Efficiency: Using alternative energy sources like microwave irradiation or visible light (photocatalysis) can lead to shorter reaction times and lower energy consumption compared to conventional heating.

Safer Reagents: Replacing hazardous reagents, such as toxic carbon monoxide gas, with safer, solid precursors like COgen, significantly improves the safety profile of carbonylative couplings. chemistryviews.org

By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Water as a Solvent in Catalytic Ketone Synthesis

The use of water as a solvent in organic synthesis represents a significant advancement in green chemistry, offering an alternative to volatile and often toxic organic solvents. While direct synthesis of this compound in water is not extensively documented, analogous catalytic systems for ketone synthesis in aqueous media provide a strong foundation for its potential development.

One established method is the catalytic oxidation of secondary alcohols. Although not specific to the target molecule, the oxidation of various secondary alcohols to their corresponding ketones has been successfully achieved in water, utilizing water-soluble catalysts. researchgate.net This approach avoids the use of hazardous organic solvents and often simplifies product isolation.

Another relevant strategy is the hydration of alkynes. The addition of water across the triple bond of an alkyne to form a ketone is a well-known transformation that can be catalyzed by various metal complexes in aqueous environments. researchgate.net This method, if applied to a suitable alkyne precursor, could provide a direct route to ketones like this compound in an aqueous medium.

Furthermore, the direct α-alkylation of ketones with alcohols in water, catalyzed by systems such as Palladium on carbon (Pd/C), has been demonstrated as a green protocol for constructing C-C bonds with water as the sole byproduct. nih.gov This methodology could potentially be adapted for the synthesis of the target compound.

| Reaction Type | Catalyst System (Example) | Key Advantage |

| Oxidation of Secondary Alcohols | Water-soluble Ru complex researchgate.net | Avoids hazardous organic solvents. |

| Hydration of Alkynes | Gold(I) or Ruthenium(II) complexes researchgate.net | Direct conversion to ketones in water. |

| α-Alkylation of Ketones | Pd/C nih.gov | Forms C-C bonds with water as the only byproduct. |

This table is generated based on analogous reactions and principles of green ketone synthesis.

Aerobic Oxidation Pathways Utilizing Molecular Oxygen

Aerobic oxidation, which employs molecular oxygen from the air as the terminal oxidant, is a cornerstone of green ketone synthesis. This approach is highly atom-economical, producing water as the primary byproduct. The application of this methodology to synthesize this compound would typically involve the oxidation of the corresponding secondary alcohol, 1-(4-phenoxyphenyl)butan-1-ol.

A variety of catalytic systems have been developed for the aerobic oxidation of alcohols to ketones. These often involve transition metal catalysts, such as those based on iron, copper, palladium, or ruthenium, in conjunction with a co-catalyst or ligand. researchgate.netboisestate.eduorganic-chemistry.org For instance, systems combining iron nitrate with a nitroxyl (B88944) radical like 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO) have proven effective for the aerobic oxidation of a wide array of alcohols to aldehydes and ketones under ambient conditions. organic-chemistry.org

Photocatalytic aerobic oxidation offers another promising avenue. boisestate.edu The use of a photocatalyst, activated by visible light, can drive the oxidation of alcohols to ketones using atmospheric oxygen. This method operates under mild conditions and utilizes a renewable energy source.

The key to applying these methods to the synthesis of this compound lies in the selection of an appropriate catalyst that is both active and selective for the oxidation of the secondary alcohol precursor without causing unwanted side reactions on the phenoxyphenyl moiety.

| Catalyst System (Example) | Oxidant | Key Features |

| Fe(NO₃)₃·9H₂O/ABNO organic-chemistry.org | Ambient Air (O₂) | Room temperature reaction, high selectivity. |

| Copper/Hydroxylamine (B1172632) boisestate.edu | Molecular Oxygen (O₂) | Efficient for various secondary alcohols. |

| Eosin Y (Photocatalyst) boisestate.edu | Molecular Oxygen (O₂) | Utilizes visible light, mild conditions. |

This table is generated based on established methods for the aerobic oxidation of secondary alcohols to ketones.

Minimization of Hazardous Reagents and Byproducts

A primary goal of green chemistry is to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this often involves moving away from classical methods like Friedel-Crafts acylation that utilize stoichiometric amounts of corrosive and environmentally harmful Lewis acids such as aluminum chloride (AlCl₃). colab.wsresearchgate.net

A significantly greener approach to the Friedel-Crafts acylation of diphenyl ether with a butyrylating agent (e.g., butyryl chloride or butyric anhydride) involves the use of solid acid catalysts, particularly zeolites. researchgate.netboisestate.eduresearchgate.net Zeolites are crystalline aluminosilicates that are reusable, non-corrosive, and can exhibit shape selectivity, leading to higher yields of the desired para-substituted product. researchgate.netboisestate.eduscirp.org The use of zeolites like H-beta or mordenite (B1173385) can facilitate the acylation reaction with high efficiency and selectivity, while minimizing the production of acidic waste streams. researchgate.netscirp.org

Another strategy to minimize hazardous byproducts is to choose acylating agents that generate benign side products. For example, using butyric anhydride instead of butyryl chloride in a Friedel-Crafts reaction would produce butyric acid as a byproduct, which is less corrosive and more easily handled than hydrogen chloride.

The development of mechanochemical Friedel-Crafts acylations, which are performed under solvent-free ball-milling conditions, also represents a significant step towards minimizing waste and energy consumption. nih.gov

| Traditional Method | Greener Alternative | Key Advantages of Alternative |

| Friedel-Crafts Acylation with AlCl₃ colab.wsresearchgate.net | Friedel-Crafts Acylation with Zeolite Catalyst researchgate.netboisestate.eduresearchgate.net | Reusable catalyst, reduced waste, higher selectivity. |

| Use of Acyl Halides (e.g., butyryl chloride) | Use of Acyl Anhydrides (e.g., butyric anhydride) nih.gov | Generates less corrosive byproducts. |

| Solvent-based Reactions | Solvent-free Mechanochemical Reaction nih.gov | Eliminates solvent waste, reduces energy use. |

This table highlights greener alternatives to traditional synthesis methods for aromatic ketones.

Reactivity and Chemical Transformations of 1 4 Phenoxyphenyl Butan 1 One

Functional Group Interconversions on the Carbonyl Moiety

The carbonyl group is a primary site for chemical reactions, enabling transformations into alcohols, esters, and other functional groups through nucleophilic additions, reductions, and oxidations.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The electrophilic carbon atom of the carbonyl group in 1-(4-phenoxyphenyl)butan-1-one is susceptible to attack by nucleophiles. A prominent example of this is the Grignard reaction, a powerful tool for forming new carbon-carbon bonds. mnstate.eduleah4sci.com

When this compound is treated with a Grignard reagent, such as an alkyl- or arylmagnesium halide (R-MgX), the nucleophilic R-group attacks the carbonyl carbon. leah4sci.comlibretexts.org This addition breaks the carbonyl's pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding a tertiary alcohol. mnstate.edu The specific tertiary alcohol formed depends on the Grignard reagent used. For instance, reacting this compound with methylmagnesium bromide would yield 2-(4-phenoxyphenyl)pentan-2-ol.

These reactions are typically conducted in anhydrous ether solvents to stabilize the Grignard reagent. leah4sci.comlibretexts.org The versatility of the Grignard reagent allows for the introduction of a wide array of alkyl and aryl groups, making it a key reaction in the synthesis of complex molecules from ketone precursors. aroonchande.com

Reduction Strategies (e.g., to Alcohols)

The ketone functionality of this compound can be reduced to a secondary alcohol, 1-(4-phenoxyphenyl)butan-1-ol. This transformation is commonly achieved using metal hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. chemguide.co.uk The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent to give the final alcohol product. chemguide.co.uk

Another powerful reducing agent is lithium aluminum hydride (LiAlH₄). While more reactive than NaBH₄, it also effectively reduces ketones to alcohols. chemguide.co.uk Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous or acidic workup to yield the alcohol.

The general transformation is as follows: this compound + [H] → 1-(4-phenoxyphenyl)butan-1-ol

Where [H] represents the hydride from the reducing agent. This reduction is a fundamental step in organic synthesis, often used to introduce a hydroxyl group for further functionalization.

Oxidation Pathways

While ketones are generally resistant to oxidation compared to aldehydes, certain powerful oxidizing agents can induce transformations. The Baeyer-Villiger oxidation is a notable reaction that converts a ketone into an ester. wikipedia.orgrsc.org This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.org

In the Baeyer-Villiger oxidation of an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent groups. pw.live The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgchemistrysteps.com

For this compound, the two groups attached to the carbonyl are the 4-phenoxyphenyl group (an aryl group) and the propyl group (a primary alkyl group). According to the migratory aptitude rules, the aryl group (4-phenoxyphenyl) has a higher propensity to migrate than the primary alkyl group (propyl). pw.live Therefore, the oxygen atom is inserted between the carbonyl carbon and the aryl group.

The expected product of the Baeyer-Villiger oxidation of this compound is 4-phenoxyphenyl propanoate . The reaction proceeds through a Criegee intermediate, where the aryl group migrates to an adjacent oxygen atom, leading to the ester product. pw.livechemistrysteps.com

Derivatization and Analog Synthesis

The structure of this compound serves as a scaffold for creating various derivatives and analogs through reactions targeting the carbonyl group or the adjacent alpha-carbon.

Oxime Formation from this compound

Ketones readily react with hydroxylamine (B1172632) (NH₂OH) to form oximes. wikipedia.org This condensation reaction is a reliable method for derivatizing the carbonyl group. When this compound is treated with hydroxylamine, typically in the form of hydroxylamine hydrochloride with a base, it forms this compound oxime. prepchem.comyoutube.com

The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime. chemtube3d.com

Reaction Scheme: this compound + NH₂OH·HCl → this compound oxime + H₂O + HCl

The formation of oximes is significant as they are stable, crystalline compounds that can be used for the identification and purification of ketones. wikipedia.org Furthermore, oximes are versatile intermediates in their own right, for example, in the Beckmann rearrangement. youtube.com

A documented procedure for a related compound, 4-(4-phenoxyphenyl)-2-butanone, involves reacting the ketone with hydroxylamine hydrochloride in an ethanol/water solution with sodium hydroxide, followed by heating under reflux. prepchem.com A similar protocol would be applicable for the synthesis of this compound oxime.

Alpha-Hydroxylation of Aromatic Ketones

The introduction of a hydroxyl group at the carbon atom adjacent to the carbonyl group (the α-position) is a key transformation for synthesizing α-hydroxy ketones. researchgate.net These compounds are valuable synthetic intermediates. researchgate.net One effective method for the α-hydroxylation of ketones involves the use of hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX). organic-chemistry.orgacs.org

IBX is known for its ability to oxidize alcohols to carbonyl compounds but can also be used to directly hydroxylate the α-position of ketones under specific conditions. acs.orgchem-station.com The reaction of an alkyl aryl ketone with an oxidizing agent can lead to the formation of an α-hydroxyalkyl aryl ketone. organic-chemistry.org For instance, a method using Oxone and a catalytic amount of iodobenzene (B50100) has been reported for the α-hydroxylation of alkyl aryl ketones. organic-chemistry.org

With this compound, the α-carbon is the carbon atom of the butyl chain that is directly attached to the carbonyl group. The reaction with an appropriate oxidizing system like IBX would yield 2-hydroxy-1-(4-phenoxyphenyl)butan-1-one.

General Reaction: this compound --[Oxidizing Agent (e.g., IBX)]--> 2-hydroxy-1-(4-phenoxyphenyl)butan-1-one

This transformation often proceeds under mild conditions and demonstrates good functional group tolerance, making it a useful method in modern organic synthesis. organic-chemistry.orgyoutube.com

Data Tables

Table 1: Nucleophilic Addition (Grignard Reaction)

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methylmagnesium bromide | 2-(4-Phenoxyphenyl)pentan-2-ol |

Table 2: Reduction of Ketone

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | Methanol/Ethanol | 1-(4-Phenoxyphenyl)butan-1-ol |

Table 3: Derivatization Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl) | This compound oxime |

Halogenation Reactions at Alpha-Positions

The alpha-position of a ketone, the carbon atom adjacent to the carbonyl group, is a primary site for functionalization. For this compound, the C2 carbon of the butanoyl chain is readily halogenated under acidic conditions. This reaction typically involves the use of elemental halogens like bromine (Br₂) or chlorine (Cl₂) in a suitable solvent, often acetic acid. libretexts.orgwikipedia.org

The acid-catalyzed alpha-halogenation proceeds through the formation of an enol intermediate. The process is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the alpha-hydrogens. jove.comlibretexts.org A base, such as the solvent or the conjugate base of the acid catalyst, then removes an alpha-hydrogen, leading to the formation of a nucleophilic enol. This enol rapidly attacks the electrophilic halogen. libretexts.org A final deprotonation of the carbonyl oxygen yields the α-halogenated product, such as 2-bromo-1-(4-phenoxyphenyl)butan-1-one, and regenerates the acid catalyst. jove.com

A key feature of acid-catalyzed halogenation is that the reaction typically stops after a single halogen has been added. pressbooks.pub The introduction of an electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of another enol intermediate less favorable. jove.compressbooks.pub This allows for the controlled synthesis of monohalogenated ketones.

| Reactant | Reagents | Product | Reaction Type |

| This compound | Br₂, Acetic Acid (catalyst) | 2-Bromo-1-(4-phenoxyphenyl)butan-1-one | Acid-Catalyzed α-Bromination |

| This compound | Cl₂, Acetic Acid (catalyst) | 2-Chloro-1-(4-phenoxyphenyl)butan-1-one | Acid-Catalyzed α-Chlorination |

Formation of Enamines and Imines

The carbonyl group of this compound readily reacts with primary and secondary amines under mildly acidic conditions to form imines and enamines, respectively. libretexts.orgyoutube.com These reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds.

Imine Formation: The reaction with a primary amine (R-NH₂) proceeds via nucleophilic addition to the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. chemistrysteps.comlibretexts.org Under acidic catalysis (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). jove.com Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a C=N double bond, yielding the imine, also known as a Schiff base. masterorganicchemistry.comyoutube.com

Enamine Formation: When this compound is treated with a secondary amine (R₂NH), the reaction pathway diverges after the formation of the iminium ion intermediate. masterorganicchemistry.comchemistrysteps.com Since the nitrogen in a secondary amine lacks a second proton to be eliminated to form a neutral imine, a proton is instead removed from an adjacent alpha-carbon. libretexts.orgmakingmolecules.com This results in the formation of a C=C double bond adjacent to the nitrogen atom, creating an enamine ("alkene-amine"). chemistrysteps.comjove.com For an unsymmetrical ketone like this compound, enamine formation typically favors deprotonation at the less sterically hindered alpha-carbon. youtube.com

| Amine Type | Reactant Amine (Example) | Product Type | Key Structural Feature |

| Primary Amine | Methylamine (CH₃NH₂) | Imine | C=N-CH₃ |

| Secondary Amine | Pyrrolidine (B122466) | Enamine | C=C-N(CH₂)₄ |

Mechanistic Investigations of Reactions Involving this compound

Kinetic Studies of Catalytic Cycles

While specific kinetic data for reactions involving this compound are not widely published, the principles can be understood from studies on analogous ketones like acetophenone (B1666503) and other simple ketones. researchgate.netacs.orgexlibrisgroup.com Kinetic studies are crucial for elucidating reaction mechanisms by determining the rate law, which expresses the relationship between the reaction rate and the concentration of reactants. researchgate.net

For the acid-catalyzed alpha-halogenation of ketones, kinetic experiments have shown that the reaction rate is typically first-order with respect to the ketone and first-order with respect to the acid catalyst, but zero-order with respect to the halogen. libretexts.orgorganicchemistrytutor.commissouri.edu The rate law is expressed as: rate = k[ketone][H⁺] . libretexts.orglibretexts.org This indicates that the halogen is not involved in the slowest step of the reaction. The rate-determining step is the acid-catalyzed formation of the enol intermediate. libretexts.orgjove.com This is supported by the observation that the rates of chlorination, bromination, and iodination of a given ketone under the same acidic conditions are identical. libretexts.org

Similarly, in catalytic hydrogenation of ketones, kinetic models like the Langmuir-Hinshelwood model are used to describe how substrates (ketone and hydrogen) adsorb to the catalyst surface. researchgate.netexlibrisgroup.com Studies on ketone hydrogenation have revealed that the reaction mechanism and rate can be influenced by factors such as the catalyst, solvent, temperature, and pressure, with hydride transfer often being the rate-limiting step. pnnl.govresearchgate.net For example, in some ruthenium-catalyzed hydrogenations of acetophenone, the rate law was found to be dependent on the concentrations of the catalyst and hydrogen, but inversely dependent on the ketone concentration, suggesting a complex equilibrium involving the catalyst and substrate. acs.org

Elementary Steps in Reaction Pathways

A reaction mechanism is composed of a sequence of elementary steps that detail the progression from reactants to products at a molecular level.

Acid-Catalyzed Alpha-Halogenation: The mechanism for the acid-catalyzed bromination of this compound can be broken down into the following elementary steps:

Protonation of the carbonyl oxygen: A fast, reversible bimolecular step where the ketone is activated by the acid catalyst. libretexts.org

Enol formation: A slow, rate-determining bimolecular step where a base (like water) removes an alpha-hydrogen. libretexts.orglibretexts.org

Nucleophilic attack: A fast bimolecular step where the electron-rich enol attacks the electrophilic bromine (Br₂). jove.com

Deprotonation: A fast bimolecular step where a base removes the proton from the carbonyl oxygen to regenerate the catalyst and yield the final product. libretexts.org

Enamine Formation: The formation of an enamine from this compound and a secondary amine like pyrrolidine involves these key elementary steps: libretexts.orgmasterorganicchemistry.com

Nucleophilic addition: The secondary amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. libretexts.org

Proton transfer: An intramolecular or solvent-mediated proton transfer occurs to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group: The -OH group is protonated by the acid catalyst to form -OH₂⁺, a good leaving group. libretexts.org

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a positively charged iminium ion. jove.com

Alpha-deprotonation: A base removes a proton from the alpha-carbon, forming the C=C double bond of the enamine and neutralizing the nitrogen. This is the defining step for enamine versus imine formation. chemistrysteps.comjove.com

Advanced Spectroscopic and Analytical Characterization of 1 4 Phenoxyphenyl Butan 1 One and Its Analogs

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and their environment, making them powerful tools for identifying functional groups.

Infrared (IR) spectroscopy is particularly effective for identifying polar functional groups due to their strong absorption of infrared radiation. spectroscopyonline.com In 1-(4-phenoxyphenyl)butan-1-one, the most prominent features in the IR spectrum are the absorptions from the carbonyl group (C=O) and the aromatic rings.

The carbonyl group's stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum. spectroscopyonline.comlibretexts.org For an aromatic ketone like this compound, where the carbonyl group is directly attached to a phenyl ring, its stretching frequency is lowered due to conjugation with the aromatic π-system. This delocalization of electrons slightly weakens the C=O double bond, causing it to absorb at a lower wavenumber compared to a saturated aliphatic ketone (typically ~1715 cm⁻¹). libretexts.org Therefore, the C=O stretching band for this compound is expected in the range of 1680-1705 cm⁻¹. libretexts.org

The aromatic moieties of the molecule give rise to several characteristic bands:

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region, which distinguishes them from aliphatic C-H stretches that appear just below 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl rings produce a series of medium to weak absorptions in the 1400-1600 cm⁻¹ region. libretexts.org Commonly, two sharp bands are observed around 1600 cm⁻¹ and 1475 cm⁻¹.

C-H Out-of-Plane Bending: Strong absorptions in the 675-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the aromatic rings. libretexts.org

Ether C-O Stretching: The diaryl ether linkage (Ar-O-Ar) will exhibit a characteristic C-O-C asymmetric stretching vibration, typically appearing as a strong band in the 1200-1250 cm⁻¹ region.

The aliphatic butanone chain also produces distinct signals, primarily from C-H stretching and bending vibrations, which are expected in the 2850-3000 cm⁻¹ range. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 | Medium |

| C=O Stretch | Aromatic Ketone | 1680 - 1705 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Weak |

| C-O-C Stretch | Diaryl Ether | 1200 - 1250 | Strong |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. nih.gov While IR spectroscopy relies on changes in the dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov This often means that non-polar bonds, which are weak in IR spectra, produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for analyzing the non-polar aspects of the structure. The symmetric vibrations of the aromatic rings, especially the "ring-breathing" mode, typically give rise to a very strong and sharp Raman band. researchgate.net The C=C bonds of the phenyl rings and the C-C backbone of the molecule would also be expected to show strong Raman activity. In contrast, the highly polar carbonyl (C=O) group, which is a dominant feature in the IR spectrum, would likely show a weaker signal in the Raman spectrum. The complementary nature of these two techniques allows for a more complete vibrational analysis of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the butanone chain and the two phenyl rings.

Butanone Moiety: The aliphatic protons of the butanone chain will appear in the upfield region of the spectrum.

The terminal methyl group (CH₃) protons are expected to appear as a triplet around 0.9-1.1 ppm, split by the adjacent CH₂ group.

The methylene (B1212753) protons adjacent to the methyl group (-CH₂-CH₃) will be a multiplet (likely a sextet) around 1.6-1.8 ppm.

The methylene protons adjacent to the carbonyl group (-CO-CH₂-) will be the most downfield of the aliphatic protons due to the deshielding effect of the carbonyl group, appearing as a triplet around 2.9-3.1 ppm.

Phenyl Moieties: The aromatic protons will resonate in the downfield region, typically between 7.0 and 8.0 ppm.

The protons on the phenyl ring directly attached to the carbonyl group will be more deshielded. The protons ortho to the carbonyl group are expected to be the most downfield, appearing around 7.9-8.1 ppm as a doublet. The meta protons would appear further upfield.

The protons of the terminal phenoxy ring will have chemical shifts similar to those in diphenyl ether, resonating in the 7.0-7.4 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Moiety | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CH₂-CH₂-CH₃ | Butanone | 0.9 - 1.1 | Triplet (t) |

| -CO-CH₂-CH₂ - | Butanone | 1.6 - 1.8 | Sextet |

| -CO-CH₂ -CH₂- | Butanone | 2.9 - 3.1 | Triplet (t) |

| Ar-H | Phenoxy Ring | 7.0 - 7.4 | Multiplet (m) |

| Ar-H (ortho to C=O) | Phenylketone Ring | 7.9 - 8.1 | Doublet (d) |

The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides information about their chemical environment.

Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and will appear as the most downfield signal in the spectrum, typically in the range of 195-200 ppm for an aromatic ketone. libretexts.orgyoutube.com

Aromatic Carbons: The carbons of the two phenyl rings will resonate in the 115-160 ppm region. oregonstate.edu The carbon atoms attached to oxygen (C-O) are typically found around 155-160 ppm, while the quaternary carbon to which the acyl group is attached will also be distinct. The remaining aromatic carbons will produce a cluster of signals in the 118-135 ppm range. Quaternary carbons, those without any attached protons, generally show weaker signals. youtube.com

Aliphatic Carbons: The carbons of the butanone chain will appear in the upfield region of the spectrum (< 40 ppm). The carbon adjacent to the carbonyl (-CO-C H₂-) will be the most downfield of this group, followed by the next methylene carbon, and finally the terminal methyl carbon, which will be the most upfield signal.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Moiety | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C =O | Carbonyl | 195 - 200 |

| Ar-C -O | Aromatic | 155 - 160 |

| Ar-C (Quaternary) | Aromatic | 130 - 155 |

| Ar-C H | Aromatic | 118 - 135 |

| -CO-C H₂- | Butanone | 35 - 40 |

| -CH₂-C H₂-CH₃ | Butanone | 17 - 20 |

While 1D NMR spectra propose a structure, 2D NMR experiments are essential for confirming the precise connectivity of atoms. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would be crucial for confirming the butanone chain by showing a cross-peak between the terminal CH₃ protons and the adjacent CH₂ protons, as well as between the two CH₂ groups. It would also reveal the connectivity of adjacent protons on each of the aromatic rings. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached. sdsu.eduscience.gov This allows for the unambiguous assignment of each carbon that bears protons. For example, the proton signal at ~3.0 ppm would show a cross-peak to the carbon signal at ~38 ppm, confirming the -CO-CH₂- group.

A correlation from the methylene protons adjacent to the carbonyl (-CO-CH₂ -) to the carbonyl carbon (C =O) and to the quaternary aromatic carbon of the first phenyl ring.

Correlations from the ortho protons on the first phenyl ring to the carbonyl carbon.

Correlations between protons on one aromatic ring and carbons on the other, across the ether linkage, which would definitively establish the phenoxyphenyl structure.

Together, these advanced spectroscopic methods provide a detailed and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, this method provides crucial information for its unequivocal identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of this compound is C₁₆H₁₆O₂. nist.gov The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da).

The calculated exact mass of the neutral molecule [M] is 240.11503 Da. In HRMS, the compound is typically observed as a protonated molecule [M+H]⁺ or a molecular radical cation [M]⁺•. The ability of HRMS to measure mass to several decimal places allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. For comparison, the analog 1-(4-methoxyphenyl)butan-2-one (B1596316) (C₁₁H₁₄O₂) has a calculated exact mass of 178.09938 Da. nih.gov

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₁₆H₁₆O₂ | 240.11503 |

| [M+H]⁺ | C₁₆H₁₇O₂⁺ | 241.12286 |

| [M+Na]⁺ | C₁₆H₁₆NaO₂⁺ | 263.10482 |

This table presents the theoretical exact masses for different ionic species of this compound, which can be precisely measured by HRMS to confirm its elemental composition.

Fragmentation Patterns and Structural Assignments

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pathways are predictable based on the functional groups present in the molecule, namely the ketone and the phenoxy group. chemguide.co.uklibretexts.orgmiamioh.edu

A key fragmentation process for ketones is α-cleavage , where the bond adjacent to the carbonyl group is broken. chemguide.co.ukmiamioh.edu For this compound, this can occur on either side of the carbonyl group.

Cleavage of the propyl group: This results in the formation of a stable acylium ion, the [M-C₃H₇]⁺ fragment. The expected m/z for this 4-phenoxyphenyl acylium ion would be 197. This is often a prominent peak in the mass spectrum of such aromatic ketones.

Cleavage of the phenoxyphenyl group: This leads to the formation of a butanoyl cation ([C₄H₇O]⁺) with an m/z of 71, and a phenoxyphenyl radical.

Another significant fragmentation pathway for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement . nih.gov This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-bond. For this compound, this would result in the loss of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a radical cation with an m/z of 198.

The mass spectrum of the related compound butyrophenone (B1668137) (1-phenylbutan-1-one) shows characteristic fragment ions at m/z 105 (resulting from α-cleavage of the propyl group) and m/z 120 (from McLafferty rearrangement). nih.gov Similarly, the electron ionization mass spectrum of the analog 1-(4-hydroxyphenyl)butan-1-one displays a prominent molecular ion peak and significant fragment ions that can be attributed to these characteristic cleavage patterns. nist.govnist.gov

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 240 | [C₁₆H₁₆O₂]⁺• | Molecular Ion |

| 198 | [C₁₃H₁₀O₂]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |

| 197 | [C₁₃H₉O₂]⁺ | α-Cleavage (Loss of •C₃H₇) |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation |

| 93 | [C₆H₅O]⁺ | Cleavage of the ether bond |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 71 | [C₄H₇O]⁺ | α-Cleavage (Loss of •C₁₂H₉O) |

This interactive table outlines the expected major fragment ions of this compound, their mass-to-charge ratios (m/z), proposed structures, and the fragmentation mechanisms leading to their formation.

X-ray Crystallography for Solid-State Structural Determination

For instance, the crystal structure of the related compound 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone) has been determined. nih.gov It crystallizes in the orthorhombic space group, and the analysis reveals the dihedral angle between the benzene (B151609) ring and the butan-2-one substituent. nih.gov In the crystal, molecules are linked by intermolecular hydrogen bonds. nih.gov

Similarly, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, which also contains a substituted phenyl ketone moiety, has been elucidated. nih.gov This compound crystallizes in the monoclinic space group P2₁/n. The analysis provides detailed information on its planar geometry and intermolecular interactions, such as C—H⋯O hydrogen bonding. nih.gov

For this compound, a single crystal X-ray diffraction experiment would be expected to reveal:

The planarity or torsion of the two phenyl rings relative to each other and the central ether linkage.

The conformation of the flexible butyl chain.

The precise bond lengths and angles of the entire molecule, including the C=O bond of the ketone and the C-O-C ether linkage.

The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as C-H···O or π-π stacking interactions.

Table 3: Illustrative Crystallographic Data for an Analogous Phenyl Ketone

| Parameter | Value (for 1-(4-bromophenyl)but-3-yn-1-one) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| β (°) | Value would be here |

| Volume (ų) | Value would be here |

| Z | 4 |

This table provides an example of the type of crystallographic data obtained from a single-crystal X-ray diffraction study of a related phenyl ketone, 1-(4-bromophenyl)but-3-yn-1-one. nih.gov The letters a, b, and c represent the lengths of the unit cell edges, β is the angle between the a and c axes, V is the volume of the unit cell, and Z is the number of molecules per unit cell. Such data would be determined for this compound to define its solid-state structure.

Computational and Theoretical Investigations of 1 4 Phenoxyphenyl Butan 1 One

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, governed by its electronic structure. These computational methods are essential for understanding molecular geometry, stability, and reactivity from first principles.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), can be employed to determine the optimized geometry and electronic characteristics of 1-(4-Phenoxyphenyl)butan-1-one. youtube.comlibretexts.orgnist.gov

The electronic structure analysis reveals how electrons are distributed within the molecule. The molecular electrostatic potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution. nist.gov The MEP map uses a color scale to show regions of electron richness (typically colored red or orange), which are susceptible to electrophilic attack, and regions of electron deficiency (colored blue), which are prone to nucleophilic attack. nist.gov For this compound, the electronegative oxygen atom of the carbonyl group is expected to be a site of high electron density (a negative region), making it a likely point of interaction for electrophiles or hydrogen bond donors. Conversely, the carbonyl carbon atom would exhibit a partial positive charge, marking it as a primary site for nucleophilic attack. chemicalbook.com

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods are based on first principles, solving the Schrödinger equation without the use of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of various molecular properties. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to calculate properties like electron correlation energies, dipole moments, and polarizabilities for this compound. These calculations offer a benchmark for results obtained by other methods and provide a deeper understanding of the molecule's behavior in the presence of electric fields and its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. libretexts.orgespublisher.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. espublisher.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable.

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's reactivity. chemicalbook.com

Interactive Data Table: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud deformation. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Analysis of the distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for reaction. For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich phenoxy-substituted phenyl ring, while the LUMO may be localized on the carbonyl group and the adjacent phenyl ring. This distribution would suggest that electrophilic attacks are favored on the phenoxy ring, while nucleophilic attacks target the carbonyl carbon. youtube.comiaea.org

Molecular Simulations and Modeling

While quantum mechanics describes the electronic nature of a molecule, molecular simulations and modeling are used to explore its dynamic behavior and reaction pathways over time.

Molecular Dynamics Simulations (for conformational analysis)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule over time, providing detailed information about its conformational flexibility and dynamics. masterorganicchemistry.com

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds: the bond connecting the two phenyl rings via the ether oxygen, the bond between the phenyl ring and the carbonyl group, and the bonds within the butyl chain. Rotation around these bonds can lead to various conformers with different energies and geometries. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This analysis is crucial for understanding how the molecule might bind to a receptor or interact with other molecules, as its shape and flexibility are key determinants of its biological activity and physical properties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the detailed pathways of chemical reactions. For this compound, which features a ketone functional group, a primary reaction type is nucleophilic addition to the carbonyl carbon.

Computational methods, particularly DFT, can be used to model the entire reaction coordinate for a given process. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. The structure of the TS reveals the geometry of the molecule as bonds are being formed and broken.

By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This value is critical for predicting the reaction rate. For example, in the reduction of the ketone group of this compound by a hydride reagent like sodium borohydride (B1222165), computational methods can model the approach of the hydride to the carbonyl carbon, the formation of the tetrahedral alkoxide intermediate, and the subsequent protonation to yield an alcohol. The calculations would provide the geometries and energies for the transition states involved in these steps, elucidating the mechanism in detail.

Structure-Activity Relationship (SAR) Modeling (Computational)

Computational Structure-Activity Relationship (SAR) modeling is a key tool in medicinal chemistry used to understand how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would explore how modifications to its phenoxy, phenyl, and butanone moieties affect its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties, known as molecular descriptors, with activity. While a specific QSAR model for this compound is not published, we can infer the approach from studies on analogous compounds.

For a series of phenoxy analogues, QSAR studies have successfully been used to predict their affinity for biological targets like α-adrenoceptors. nih.gov In such a study, a classical Hansch analysis might be applied. This type of analysis typically involves calculating various molecular descriptors for a set of similar compounds and then using statistical methods, like multiple linear regression, to build a predictive model. nih.gov

Key molecular descriptors that would be relevant for a QSAR study of this compound and its derivatives would likely include:

Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the net atomic charges on the carbonyl carbon and the phenoxy oxygen would be important as they influence electrostatic interactions with a biological target. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular volume or the steric bulk of substituents on the phenyl or phenoxy rings can significantly impact how well the compound fits into a receptor's binding pocket. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. The partition coefficient (log P) is a common descriptor in this category.

Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule. plos.org

A hypothetical QSAR model for a series of compounds including this compound might take the following form:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where IC50 is the concentration of a compound required to inhibit a biological process by 50%, and the descriptors are the calculated physicochemical properties. The coefficients (c0, c1, c2, etc.) are determined by the regression analysis. The quality and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the standard error of the estimate. nih.govplos.org

Table 1: Hypothetical QSAR Descriptors for a Series of this compound Analogs

| Compound | log(1/IC50) | Electronic (Net Charge on Carbonyl Carbon) | Steric (Molecular Volume ų) | Hydrophobic (log P) |

| This compound | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| Analog 1 (e.g., with -Cl on phenoxy) | Measured Value | Calculated Value | Calculated Value | Calculated Value |

| Analog 2 (e.g., with -OCH3 on phenoxy) | Measured Value | Calculated Value | Calculated Value | Calculated Value |

| Analog 3 (e.g., shorter alkyl chain) | Measured Value | Calculated Value | Calculated Value | Calculated Value |

This table is for illustrative purposes to show how data for a QSAR study would be organized. The values are hypothetical.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. nih.gov This method is instrumental in understanding the binding mode and affinity of a compound. For this compound, molecular docking would be used to investigate its interaction with potential biological targets. Based on the butyrophenone (B1668137) scaffold, likely targets could include dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in various neurological processes. nih.govnih.gov

The docking process involves:

Obtaining the 3D structure of the target protein, often from a public database like the Protein Data Bank (PDB).

Generating a 3D conformation of the ligand, this compound.

Using a docking algorithm to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

A molecular docking study of this compound with a hypothetical receptor, for instance, a dopamine receptor, would aim to identify key interactions. These interactions could include:

Hydrogen Bonds: The carbonyl oxygen of the butanone moiety is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings could form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Biological Target

| Parameter | Value |

| Biological Target | Hypothetical Protein (e.g., Dopamine D2 Receptor) |

| Binding Affinity (kcal/mol) | Calculated Value (e.g., -8.5) |

| Interacting Amino Acid Residues | List of Residues (e.g., Asp114, Phe389, Trp386) |

| Types of Interactions | Hydrogen bond with Asp114, Pi-pi stacking with Phe389 |

This table provides an example of the kind of data generated from a molecular docking simulation. The values and interactions are illustrative.

By comparing the docking scores and binding modes of a series of related compounds, researchers can gain insights into the structure-activity relationships and design new molecules with improved affinity and selectivity for the target. nih.gov

Research on Derivatives and Analogs of 1 4 Phenoxyphenyl Butan 1 One

Synthesis and Characterization of Substituted Phenoxyphenyl Butanones

The synthesis of substituted phenoxyphenyl butanones is a critical step in exploring their therapeutic potential. Researchers employ various synthetic strategies to create a diverse range of analogs, allowing for the investigation of structure-activity relationships (SAR). A common approach involves the Friedel-Crafts acylation of phenoxybenzene (diphenyl ether) with butyryl chloride or a related acylating agent in the presence of a Lewis acid catalyst. Modifications to either the phenoxy or the phenyl ring can be introduced before or after this key step.

For instance, the synthesis of derivatives can be achieved by utilizing substituted phenols or substituted bromobenzenes as starting materials. The Ullmann condensation or Buchwald-Hartwig amination can be employed to form the diaryl ether linkage, followed by acylation. Alternatively, pre-functionalized phenoxybenzene can be the substrate for further chemical transformations.

The characterization of these newly synthesized compounds is paramount to confirm their structure and purity. A combination of spectroscopic techniques is typically employed:

Infrared (IR) Spectroscopy: This technique is used to identify the characteristic functional groups present in the molecule. For 1-(4-phenoxyphenyl)butan-1-one derivatives, key absorptions would include the carbonyl (C=O) stretching vibration of the ketone, typically observed in the range of 1670-1690 cm⁻¹, and the C-O-C stretching of the diaryl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the precise determination of the substitution pattern on the aromatic rings and the structure of the alkyl chain.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

A series of N-substituted phenoxazines, which share a similar diaryl ether core, were synthesized and characterized using UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectral data, along with elemental analyses. nih.gov This comprehensive characterization approach is standard for novel compound validation. Similarly, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was confirmed through IR, ¹H and ¹³C NMR, and mass spectral studies. researchgate.net These examples highlight the standard analytical workflow for confirming the identity and purity of newly synthesized phenoxyphenyl derivatives.

Butanone Derivatives in Pharmaceutical Research Scaffolds (Pre-clinical)

The butanone moiety, particularly when part of a larger scaffold like this compound, serves as a versatile template in preclinical pharmaceutical research. nih.gov Its chemical properties allow for systematic modifications to explore interactions with biological targets.

Development of Analog Libraries for Screening

The development of analog libraries is a fundamental strategy in modern drug discovery. By systematically altering the structure of a lead compound, researchers can generate a collection of related molecules for high-throughput screening. This approach allows for the rapid identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

For phenoxyphenyl butanone derivatives, analog libraries can be constructed by introducing a variety of substituents at different positions on the aromatic rings. These substitutions can modulate the electronic, steric, and lipophilic properties of the molecule, which in turn can influence its biological activity. For example, a library could be generated by varying the substituent (R) on the phenoxy ring, as depicted in the general structure below.

General Structure for an Analog Library:

The design of these libraries often incorporates principles of computational chemistry and quantitative structure-activity relationship (QSAR) studies to maximize the diversity and potential for identifying active compounds. nih.govmdpi.comresearchgate.net Studies on other phenoxyphenyl derivatives, such as 4-(2-nitrophenoxy)benzamide, have demonstrated the successful use of this design and synthesis approach to identify potent antiviral agents. rsc.orgresearchgate.net

| Compound ID | Substituent (R) | Position of R | Calculated LogP | Potential Biological Target Class |

|---|---|---|---|---|

| PPB-001 | -H (unsubstituted) | - | 4.2 | GPCRs |

| PPB-002 | -Cl | 4' | 4.9 | Enzymes |

| PPB-003 | -OCH₃ | 4' | 4.1 | GPCRs |

| PPB-004 | -NO₂ | 3' | 4.3 | Enzymes |

| PPB-005 | -CF₃ | 4' | 5.1 | Ion Channels |

Modifications to Enhance Specific In Vitro Interactions

For example, if a hydrogen bond interaction is identified as crucial for binding to a target protein, a substituent capable of forming a hydrogen bond, such as a hydroxyl or amino group, can be introduced at the appropriate position. If a hydrophobic pocket exists in the binding site, increasing the lipophilicity of a particular region of the molecule by adding an alkyl or aryl group might enhance binding affinity.

A study on 4-phenoxy-phenyl isoxazoles, which share the phenoxyphenyl core, demonstrated that systematic structural modifications led to the identification of potent acetyl-CoA carboxylase (ACC) inhibitors. nih.govnih.gov The introduction of various alkoxy groups and amide or urea (B33335) substituents was explored to improve lipophilicity and hydrogen bonding potential, resulting in compounds with significant in vitro activity. nih.gov Similarly, research on phenoxy acetic acid derivatives as selective COX-2 inhibitors has shown that targeted modifications can lead to potent and selective compounds. nih.gov

The following table illustrates hypothetical modifications to a parent this compound scaffold and the intended effect on in vitro interactions.

| Modification | Rationale | Potential Effect on In Vitro Interaction |

|---|---|---|

| Addition of a hydroxyl group to the phenoxy ring | Introduce a hydrogen bond donor/acceptor | Increased binding affinity through specific hydrogen bonding |

| Replacement of the butanoyl chain with a cyclopropylcarbonyl group | Introduce conformational rigidity | Improved selectivity by locking into a specific bioactive conformation |

| Introduction of a bulky t-butyl group on the phenyl ring | Probe for steric tolerance in the binding pocket | Enhanced van der Waals interactions in a large hydrophobic pocket |

| Bioisosteric replacement of the ketone with an oxime | Alter electronic properties and hydrogen bonding capacity | Modified binding mode and potential for new interactions |

Applications of 1 4 Phenoxyphenyl Butan 1 One in Advanced Materials Science and Catalysis Research

Ligand and Catalyst Development

The design of ligands is central to the field of organometallic chemistry and catalysis, as the ligand's electronic and steric properties directly influence the reactivity and selectivity of the metal catalyst.